molecular formula C22H23NO2 B1437325 N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine CAS No. 1040689-31-3

N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine

Cat. No.: B1437325
CAS No.: 1040689-31-3
M. Wt: 333.4 g/mol
InChI Key: ICOXFVIYZXWJFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine typically involves the reaction of 4-(2-phenoxyethoxy)benzaldehyde with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine can be compared with other similar compounds, such as:

    N-Benzyl[4-(2-phenoxyethoxy)phenyl]ethanamine: Similar structure but with an ethyl group instead of a methylene group.

    N-Benzyl[4-(2-phenoxyethoxy)phenyl]propanamine: Similar structure but with a propyl group instead of a methylene group.

    N-Benzyl[4-(2-phenoxyethoxy)phenyl]butanamine: Similar structure but with a butyl group instead of a methylene group.

Properties

IUPAC Name

N-[[4-(2-phenoxyethoxy)phenyl]methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-3-7-19(8-4-1)17-23-18-20-11-13-22(14-12-20)25-16-15-24-21-9-5-2-6-10-21/h1-14,23H,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOXFVIYZXWJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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